molecular formula C15H14O4 B035277 Murrayone CAS No. 19668-69-0

Murrayone

Cat. No.: B035277
CAS No.: 19668-69-0
M. Wt: 258.27 g/mol
InChI Key: IISMOXLSZASLDD-UHFFFAOYSA-N
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Scientific Research Applications

Murrayone has a wide range of scientific research applications:

Safety and Hazards

The safety data sheet for Murrayone suggests that it should be handled with care. In case of contact with eyes or skin, the affected area should be flushed with plenty of water. If ingested or inhaled, medical attention should be sought immediately .

Biochemical Analysis

Biochemical Properties

It is known that Murrayone interacts with various enzymes, proteins, and other biomolecules, which contribute to its unique pharmacological properties .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. It also has effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Chemical Reactions Analysis

Types of Reactions

Murrayone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • Bergapten
  • Xanthotoxin
  • Isopimpinellin
  • Isogosferal
  • Imperatorin
  • Meransin hydrate
  • Isomeranzin
  • Auraptenol
  • Osthol

Uniqueness of Murrayone

This compound stands out due to its potent chemopreventive properties, particularly its ability to suppress cancer metastasis. This makes it a valuable compound in the field of cancer research and treatment .

Properties

IUPAC Name

7-methoxy-8-(3-methyl-2-oxobut-3-enyl)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9(2)12(16)8-11-13(18-3)6-4-10-5-7-14(17)19-15(10)11/h4-7H,1,8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISMOXLSZASLDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)CC1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415765
Record name Murrayone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19668-69-0
Record name Murrayone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential of Murrayone as an anti-cariogenic agent?

A1: Research suggests that this compound, a natural compound found in Murraya koenigii (curry leaf tree), exhibits inhibitory potential against Streptococcus mutans, a bacteria heavily implicated in tooth decay. Molecular docking studies indicate a strong interaction between this compound and the glycosyltransferase protein of S. mutans, suggesting a potential mechanism for inhibiting bacterial growth and biofilm formation. [] This finding highlights the potential for this compound as an active ingredient in oral health products like toothpaste to combat dental caries. []

Q2: Has the pharmacokinetic profile of this compound been investigated?

A2: Yes, a study has been conducted to develop a rapid and sensitive UPLC/MS/MS method for determining this compound concentrations in rat plasma. [] This method is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, providing valuable insights into its pharmacokinetic properties.

Q3: What are the traditional medicinal uses of plants containing this compound?

A3: this compound is found in plants like Murraya koenigii and Murraya exotica, which have a long history of use in traditional medicine. Murraya koenigii, commonly known as curry leaf, is recognized for its antimicrobial, antioxidant, and anti-inflammatory properties. [] Similarly, Murraya exotica has been traditionally used for its therapeutic benefits. []

Q4: Has this compound demonstrated any activity in cell-based studies?

A4: Research indicates that the serum pharmacochemistry of Murraya exotica, which contains this compound, displays anti-apoptotic activity in chondrocytes, cells crucial for cartilage health. [] This finding suggests that this compound, either directly or through its metabolites, might play a role in protecting against cartilage degradation. Further research is needed to confirm the specific contribution of this compound to this effect.

Q5: Beyond its potential in oral health, are there other areas where this compound shows therapeutic promise?

A5: Research suggests that this compound, isolated from Leonurus japonicus, exhibits anti-platelet aggregative activity. [] This property could be beneficial in preventing the formation of blood clots, potentially mitigating the risk of cardiovascular events. Further investigation is necessary to fully explore this potential therapeutic application.

Q6: Have there been any studies on the synthesis of this compound?

A6: Yes, synthetic routes for the preparation of racemic Auraptenol and this compound have been explored. [, ] This research focuses on developing efficient chemical methods to produce these compounds, which is essential for further investigations into their biological activity and therapeutic potential.

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